REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][C:5]#[N:6].[CH3:7][OH:8].[ClH:9]>C1(C)C=CC=CC=1>[ClH:9].[CH3:7][O:8][C:5](=[NH:6])[CH2:4][CH2:3][O:2][CH3:1] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
3 °C
|
Type
|
CUSTOM
|
Details
|
the solution is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a three-necked reaction vessel equipped with stirrer, gas delivery tube
|
Type
|
TEMPERATURE
|
Details
|
thermometer and reflux condenser
|
Type
|
ADDITION
|
Details
|
filled with a commercially available drying agent
|
Type
|
CUSTOM
|
Details
|
a bath is provided
|
Type
|
TEMPERATURE
|
Details
|
for cooling the vessel below 0° C
|
Type
|
CUSTOM
|
Details
|
is passed through a calcium chloride filled trap
|
Type
|
CUSTOM
|
Details
|
for drying the gas
|
Type
|
CUSTOM
|
Details
|
to -4° to 1° C.
|
Type
|
ADDITION
|
Details
|
until 38.0 parts have been added
|
Type
|
ADDITION
|
Details
|
The HCl gas is added as rapidly as possible commensurate with complete adsorption and good temperature control
|
Type
|
STIRRING
|
Details
|
The mixture is then stirred for 15 hours in an ice bath (maximum 10° C.)
|
Duration
|
15 h
|
Type
|
ADDITION
|
Details
|
after the HCl addition
|
Type
|
ADDITION
|
Details
|
46.5 Hours after the HCl addition
|
Reaction Time |
2.25 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.COC(CCOC)=N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |